molecular formula C10H13BrO3 B179670 1-Bromo-4-(2,2-dimethoxyethoxy)benzene CAS No. 129969-69-3

1-Bromo-4-(2,2-dimethoxyethoxy)benzene

Cat. No.: B179670
CAS No.: 129969-69-3
M. Wt: 261.11 g/mol
InChI Key: WXIGTAGGJARPTF-UHFFFAOYSA-N
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Description

1-Bromo-4-(2,2-dimethoxyethoxy)benzene is an organic compound with the molecular formula C10H13BrO3 and a molecular weight of 261.11 g/mol . It is characterized by a benzene ring substituted with a bromine atom and a 2,2-dimethoxyethoxy group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

1-Bromo-4-(2,2-dimethoxyethoxy)benzene can be synthesized through several methods. One common method involves the bromination of 4-(2,2-dimethoxyethoxy)benzene using bromine or a brominating agent under controlled conditions . The reaction typically occurs in the presence of a solvent such as carbon disulfide or dichloromethane, and the temperature is maintained to ensure the selective bromination of the benzene ring.

Chemical Reactions Analysis

1-Bromo-4-(2,2-dimethoxyethoxy)benzene undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2,2-dimethoxyethoxy)benzene primarily involves its reactivity as an aryl bromide. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various coupling reactions, such as the Suzuki-Miyaura coupling, where the compound acts as an electrophilic partner .

Comparison with Similar Compounds

1-Bromo-4-(2,2-dimethoxyethoxy)benzene can be compared with other aryl bromides, such as bromobenzene and 4-bromoanisole. While bromobenzene is a simpler molecule with only a bromine substituent, this compound has additional functional groups that provide unique reactivity and applications . The presence of the 2,2-dimethoxyethoxy group enhances its solubility and reactivity in certain chemical reactions.

Similar compounds include:

Properties

IUPAC Name

1-bromo-4-(2,2-dimethoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO3/c1-12-10(13-2)7-14-9-5-3-8(11)4-6-9/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIGTAGGJARPTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(COC1=CC=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564996
Record name 1-Bromo-4-(2,2-dimethoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129969-69-3
Record name 1-Bromo-4-(2,2-dimethoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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